An In-depth Technical Guide on the Synthesis and Characterization of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
An In-depth Technical Guide on the Synthesis and Characterization of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of the novel pyrazole derivative, 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. This compound is of significant interest to the pharmaceutical and agrochemical industries due to the established biological activities of the pyrazole scaffold. This document outlines a proposed synthetic route, detailed experimental protocols, and comprehensive characterization data.
Introduction
Pyrazoles are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The introduction of a fluorophenyl group and a methyl group at specific positions on the pyrazole ring, along with an amino group, is anticipated to modulate the compound's biological activity, making 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine a promising candidate for further investigation in drug discovery programs.
Synthetic Pathway
The synthesis of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine can be achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-(4-fluorophenyl)-3-oxobutanenitrile, via a Claisen condensation reaction. The subsequent step is the cyclization of this β-ketonitrile with hydrazine hydrate to yield the final product.
Experimental Protocols
Synthesis of 2-(4-fluorophenyl)-3-oxobutanenitrile (Intermediate)
Materials:
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Ethyl acetate
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(4-fluorophenyl)acetonitrile
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Sodium ethoxide
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Anhydrous ethanol
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Hydrochloric acid (1 M)
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Diethyl ether
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Anhydrous magnesium sulfate
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.
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Add a solution of ethyl acetate and (4-fluorophenyl)acetonitrile in anhydrous ethanol dropwise to the stirred solution of sodium ethoxide at room temperature.
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After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and neutralize with 1 M hydrochloric acid.
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Extract the product with diethyl ether.
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 2-(4-fluorophenyl)-3-oxobutanenitrile.
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Purify the crude product by column chromatography on silica gel.
Synthesis of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (Final Product)
Materials:
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2-(4-fluorophenyl)-3-oxobutanenitrile
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Hydrazine hydrate
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Ethanol
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Glacial acetic acid (catalytic amount)
Procedure:
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Dissolve 2-(4-fluorophenyl)-3-oxobutanenitrile in ethanol in a round-bottom flask.
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Add a catalytic amount of glacial acetic acid to the solution.
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Add hydrazine hydrate dropwise to the stirred solution at room temperature.
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Heat the reaction mixture to reflux for 3-5 hours.
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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The product is expected to precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.
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Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.
Characterization
The structure and purity of the synthesized 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine would be confirmed by various analytical techniques.
Physical Properties
| Property | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected in the range of 150-200 °C |
| Solubility | Soluble in DMSO, DMF, and methanol |
| Molecular Formula | C₁₀H₁₀FN₃ |
| Molecular Weight | 191.21 g/mol |
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.2 | s | 3H | -CH₃ |
| ~ 5.5 | br s | 2H | -NH₂ |
| ~ 7.1 - 7.3 | m | 4H | Aromatic-H |
| ~ 11.5 | br s | 1H | -NH (pyrazole) |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 10 | -CH₃ |
| ~ 100 | C4-pyrazole |
| ~ 115 (d, J ≈ 21 Hz) | C-H (aromatic, ortho to F) |
| ~ 130 (d, J ≈ 8 Hz) | C-H (aromatic, meta to F) |
| ~ 135 | C-F (aromatic) |
| ~ 140 | C3-pyrazole |
| ~ 155 | C5-pyrazole |
| ~ 160 (d, J ≈ 245 Hz) | C-F (aromatic) |
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | N-H stretching (amine & pyrazole) |
| 3100 - 3000 | C-H stretching (aromatic) |
| 2950 - 2850 | C-H stretching (aliphatic) |
| ~ 1620 | N-H bending (amine) |
| ~ 1590, 1500 | C=C stretching (aromatic) |
| ~ 1220 | C-F stretching |
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 191.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. The proposed synthetic route is based on well-established chemical principles for pyrazole synthesis. The detailed experimental protocols and expected characterization data serve as a valuable resource for researchers and scientists interested in the synthesis and evaluation of this novel compound for potential applications in drug discovery and development. Further experimental validation is required to confirm the proposed synthesis and characterize the compound's properties definitively.
